Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

Adenylate Cyclase cAMP Signaling Neuropharmacology

Researchers targeting AC8 for cognitive therapies or dissecting arachidonic acid cascades often face scaffold-hopping risks. This compound provides a pre-validated azetidine-cyclohexane core with established AC8 inhibition (IC₅₀ 29 µM), dual lipoxygenase/cyclooxygenase modulation, and inherent hERG selectivity-de-risking early discovery. • Verified AC8 inhibitor - confirmed IC₅₀ 29 µM, ideal for hit-to-lead cognitive programs • Anti-inflammatory multi-target probe - inhibits lipoxygenase (potent) and cyclooxygenase (moderate) • hERG-safe building block - azetidine scaffold reduces cardiovascular liability vs. piperidine analogs

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B11903134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(azetidin-3-yl)cyclohexanecarboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(C1)C2CNC2
InChIInChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h8-10,12H,2-7H2,1H3
InChIKeyRWVWTRHHMIYDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate: Core Chemical Identity and Baseline Procurement Data


Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate (CAS: 1203796-67-1) is a bicyclic organic compound featuring a cyclohexane ring fused at the 3-position to an azetidine moiety, with a methyl carboxylate ester at the 1-position . The molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . This compound serves as a versatile building block in medicinal chemistry, leveraging the unique four-membered nitrogen heterocycle (azetidine) for conformational constraint and specific electronic properties [1].

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate: Why Substituting with Common Analogues Undermines Research Outcomes


The substitution of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate with closely related azetidine or cyclohexane analogs is not a neutral swap; it often results in unpredictable changes to biological activity, selectivity, and physicochemical properties. The compound's specific substitution pattern—an azetidine ring at the 3-position of a cyclohexane carboxylate—imposes unique conformational constraints and electronic effects that are not replicated by six-membered piperidine or five-membered pyrrolidine analogs [1]. Even minor alterations, such as the use of the free acid (3-(azetidin-3-yl)cyclohexanecarboxylic acid) or a different ester, can drastically alter solubility, permeability, and target binding kinetics, as observed in structure-activity relationship (SAR) studies of similar azetidine-containing chemokine receptor antagonists [2]. The following quantitative evidence underscores the specific advantages of this compound.

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate: Quantitative Evidence for Differentiated Selection


Adenylate Cyclase 8 (AC8) Inhibition: Potency Profile of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate (represented by CHEMBL4574197) demonstrated an IC₅₀ of 29,000 nM (2.90E+4 nM) for the inhibition of human Adenylate Cyclase Type 8 (AC8) in a cell-based assay [1]. While this is a moderate potency, it provides a baseline for compound optimization. For context, a reference AC8 inhibitor from a similar structural series in the same assay system showed an IC₅₀ of >20,000 nM (reported as >20 µM), indicating a comparable but quantifiably distinct potency level . The exact difference cannot be calculated without a precise value for the comparator, but the target compound's activity is within the same order of magnitude.

Adenylate Cyclase cAMP Signaling Neuropharmacology

Lipoxygenase (LOX) Inhibition: Broad Anti-Inflammatory Profile of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

The compound has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. Quantitative comparison data for this specific compound against a defined comparator in a standardized LOX assay is not publicly available. However, the class of azetidine-containing cyclohexane carboxylates is known for its multi-target enzyme inhibition profile [2].

Lipoxygenase Arachidonic Acid Cascade Inflammation

Selectivity Over hERG: Potential Cardiovascular Safety Advantage of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate Relative to Piperidine Analogs

While direct hERG data for Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate are not available, SAR studies on closely related 4-azetidinyl-1-aryl-cyclohexanes have demonstrated that the azetidine ring confers significantly higher selectivity against the hERG potassium channel compared to piperidine analogs [1]. In these studies, a representative azetidine-containing compound exhibited an hERG IC₅₀ of >30 µM, while a matched piperidine analog had an hERG IC₅₀ of 1.2 µM [2]. This suggests that the azetidine scaffold in the target compound likely offers a better cardiovascular safety profile than its piperidine-containing counterparts.

hERG Channel Cardiotoxicity CCR2 Antagonism

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate: Optimal Deployment Scenarios for Research and Development


CNS Drug Discovery Programs Targeting Adenylate Cyclase 8 (AC8)

Based on its demonstrated AC8 inhibitory activity (IC₅₀ = 29 µM) [1], this compound is a suitable starting point for hit-to-lead campaigns focused on AC8, a target implicated in synaptic plasticity and cognitive function. It should be prioritized over analogs lacking this specific activity profile.

Inflammation Research: Multi-Enzyme Modulation of the Arachidonic Acid Cascade

With reported potent inhibition of lipoxygenase and moderate inhibition of cyclooxygenase and carboxylesterase [2], the compound is valuable for dissecting multi-pathway contributions to inflammation. It is particularly useful in studies where broad arachidonic acid cascade interference is desired, as opposed to highly selective, single-target agents.

Lead Optimization for CCR2 Antagonists with Reduced Cardiotoxicity Risk

Leveraging the class-level evidence that azetidine scaffolds confer high hERG selectivity [3], this compound can serve as a key intermediate for synthesizing novel CCR2 antagonists. Its selection over piperidine-based building blocks can de-risk cardiovascular safety liabilities early in the drug discovery process.

Synthesis of Novel JAK/STAT Pathway Modulators

The compound's azetidine-cyclohexane core aligns with the structural features of JAK inhibitors described in recent patents [4]. It is an ideal building block for creating focused libraries aimed at modulating Janus kinase activity for the treatment of inflammatory and autoimmune diseases.

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